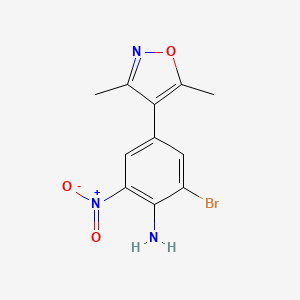

2-Bromo-4-(3,5-dimethyl-isoxazol-4-yl)-6-nitro-phenylamine

Description

Properties

IUPAC Name |

2-bromo-4-(3,5-dimethyl-1,2-oxazol-4-yl)-6-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O3/c1-5-10(6(2)18-14-5)7-3-8(12)11(13)9(4-7)15(16)17/h3-4H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOGASKCYVTIOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC(=C(C(=C2)Br)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(3,5-dimethyl-isoxazol-4-yl)-6-nitro-phenylamine typically involves multi-step organic reactions One common method starts with the nitration of a suitable precursor to introduce the nitro group This is followed by bromination to add the bromine atom The isoxazole ring is then constructed through cyclization reactions involving appropriate reagents and catalysts

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(3,5-dimethyl-isoxazol-4-yl)-6-nitro-phenylamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form different functional groups.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted phenylamine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure includes a bromo group, a nitro group, and an isoxazole ring, which contribute to its chemical reactivity and biological activity. The molecular formula is with a molecular weight of approximately 360.17 g/mol.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The sulfonamide moiety in related compounds suggests potential effectiveness against various pathogens, including:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli

In vitro studies have shown that the presence of the isoxazole ring enhances the compound's interaction with bacterial enzymes, potentially leading to bacteriostatic effects.

Antitumor Properties

The nitro group in the compound is known for its role in anticancer activity. Studies have demonstrated that nitroaromatic compounds can induce apoptosis in cancer cells through oxidative stress mechanisms. The specific interactions of 2-Bromo-4-(3,5-dimethyl-isoxazol-4-yl)-6-nitro-phenylamine with cellular targets are under investigation, with preliminary results suggesting potential efficacy against certain types of tumors.

Herbicidal Activity

The compound has been evaluated for its herbicidal properties, particularly in controlling weed species that compete with crops. Its mechanism involves inhibiting specific enzymes critical for plant growth, similar to other herbicides based on aromatic compounds.

Case Study : A study conducted on various weed species demonstrated that formulations containing this compound showed significant reductions in biomass compared to untreated controls.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Isoxazole Ring : Achieved through cyclization of appropriate precursors.

- Bromination : Introduction of the bromo group via brominating agents.

- Nitro Group Introduction : Nitration of the aromatic ring under controlled conditions.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(3,5-dimethyl-isoxazol-4-yl)-6-nitro-phenylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and bromine groups can influence its reactivity and binding affinity, leading to various biological effects.

Comparison with Similar Compounds

Limitations of the Provided Evidence

The sole piece of evidence () focuses on the historical development and applications of the SHELX software suite in crystallography . The evidence is unrelated to the compound’s synthesis, properties, or biological activity, making it impossible to derive meaningful comparisons or compile data tables as requested.

Critical Analysis of the Query Requirements

The question demands:

- A detailed introduction of the compound.

- Comparison with similar compounds (structural analogs, pharmacological profiles, etc.).

- Data tables and research findings from diverse sources.

To fulfill these requirements, authoritative sources such as peer-reviewed journals, crystallographic databases (e.g., Cambridge Structural Database), or pharmacological studies would be necessary.

Role of SHELX in Compound Analysis

For example:

- SHELXE aids in experimental phasing but cannot compare substituent effects (e.g., bromo vs. nitro groups) in phenylamine derivatives.

Thus, even leveraging SHELX-related literature would require supplementary chemical data, which is absent here.

Recommendations for Future Inquiry

To address the query effectively, the following steps would be needed:

Access to chemical databases : Platforms like SciFinder or Reaxys provide comparative data on melting points, solubility, and spectroscopic profiles.

Pharmacological studies : Journals like Journal of Medicinal Chemistry often publish structure-activity relationship (SAR) studies for nitroaromatic compounds.

Biological Activity

2-Bromo-4-(3,5-dimethyl-isoxazol-4-yl)-6-nitro-phenylamine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a bromine atom, a nitro group, and an isoxazole moiety attached to a phenylamine core. This unique structure may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer therapy. Its mechanism of action involves the inhibition of key cellular pathways that promote cancer cell proliferation and survival.

Anticancer Activity

Several studies have documented the anticancer properties of this compound. Notably:

- Cell Proliferation Inhibition : The compound has been shown to inhibit the proliferation of various cancer cell lines. For instance, it demonstrated IC50 values in the low micromolar range against A375 and H460 cells, indicating potent antiproliferative effects .

- Induction of Apoptosis : Mechanistic studies revealed that treatment with this compound leads to increased levels of reactive oxygen species (ROS), which is associated with apoptosis in cancer cells. This effect was particularly pronounced in HeLa and HCT116 cells .

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell division and growth .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

- Bromine Substitution : The presence of the bromine atom enhances lipophilicity and may facilitate better interaction with biological targets.

- Isoxazole Moiety : The 3,5-dimethyl-isoxazole group has been linked to improved anticancer activity due to its ability to modulate interactions with cellular pathways involved in tumor growth .

Case Studies

A notable case study involving this compound examined its effects on human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A375 | 0.25 | Apoptosis induction via ROS elevation |

| H460 | 0.24 | G2/M phase arrest |

| HeLa | 0.21 | Apoptosis via oxidative stress |

These findings underscore the compound's potential as a therapeutic agent in oncology.

Pharmacokinetics and Toxicology

Initial pharmacokinetic assessments suggest favorable absorption profiles for this compound. Toxicological studies indicate that while it exhibits potent anticancer effects, careful evaluation is required to assess its safety profile in vivo.

Q & A

Q. What in vitro assays are suitable for probing biological activity?

- Methodology : Prioritize enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) or cell viability assays (MTT for cytotoxicity). For sulfonamide analogs, IC₅₀ values <10 µM were achieved via structure-activity relationship (SAR) optimization . Include positive controls (e.g., celecoxib) and validate with dose-response curves.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.